molecular formula C6H13NO3 B14209215 (3R)-4-Methoxy-L-valine CAS No. 630392-74-4

(3R)-4-Methoxy-L-valine

Cat. No.: B14209215
CAS No.: 630392-74-4
M. Wt: 147.17 g/mol
InChI Key: HISPJANDJRUGFV-WHFBIAKZSA-N
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Description

(3R)-4-Methoxy-L-valine is a chiral amino acid derivative with a methoxy group attached to the fourth carbon of the valine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Methoxy-L-valine typically involves the protection of the amino and carboxyl groups of L-valine, followed by the introduction of the methoxy group at the fourth carbon. One common method includes the use of a Grignard reagent to introduce the methoxy group. The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as transaminases or amino acid dehydrogenases can be used to catalyze the specific transformation of precursor molecules into this compound under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-Methoxy-L-valine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield (3R)-4-hydroxy-L-valine, while reduction of the carboxyl group can produce (3R)-4-methoxy-L-valinol.

Scientific Research Applications

(3R)-4-Methoxy-L-valine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a substrate for studying enzyme specificity and activity.

    Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (3R)-4-Methoxy-L-valine involves its interaction with specific enzymes and receptors in biological systems. The methoxy group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of enzymes involved in amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-Methoxy-L-valine: The enantiomer of (3R)-4-Methoxy-L-valine with different stereochemistry.

    4-Hydroxy-L-valine: A similar compound with a hydroxyl group instead of a methoxy group.

    4-Methyl-L-valine: A derivative with a methyl group at the fourth carbon.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

630392-74-4

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S,3R)-2-amino-4-methoxy-3-methylbutanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

HISPJANDJRUGFV-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](COC)[C@@H](C(=O)O)N

Canonical SMILES

CC(COC)C(C(=O)O)N

Origin of Product

United States

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